(3S)-Citramalyl-CoA

Enzymology Stereochemistry Substrate Specificity

Research on itaconate metabolism requires the (3S)-diastereomer of citramalyl-CoA; the (3R)-form is catalytically inert with CLYBL. This compound resolves that stereochemical requirement. - Substrate for human CLYBL (EC 4.1.3.25) with zero cross-reactivity from the (3R)-diastereomer. - Validated for in vitro enzyme assays, metabolomics standards, and synthetic itaconate pathway construction. - Supplied as a lyophilized powder with lot-specific purity analysis; custom synthesis available for bulk orders.

Molecular Formula C26H42N7O20P3S
Molecular Weight 897.6 g/mol
Cat. No. B1247887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Citramalyl-CoA
Molecular FormulaC26H42N7O20P3S
Molecular Weight897.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O
InChIInChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26+/m1/s1
InChIKeyXYGOWHUIVNMEIA-XBVYHAPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-Citramalyl-CoA Overview


(3S)-Citramalyl-CoA, also known as (S)-citramalyl-CoA, is a specific diastereomer of citramalyl-CoA [1]. It functions as a key intermediate in C5-dicarboxylate metabolism, most notably in the itaconate degradation pathway in mammals and certain bacteria [2]. In this pathway, it is cleaved by the enzyme (S)-citramalyl-CoA lyase (EC 4.1.3.25) into acetyl-CoA and pyruvate, thereby facilitating the removal of the potentially toxic metabolite itaconate [3]. Due to its role in this specific and conserved metabolic route, (3S)-Citramalyl-CoA is a crucial tool for research in immunometabolism and for the development of novel biotechnological production platforms for valuable chemicals [4].

Stereospecificity of (3S)-Citramalyl-CoA


Generic substitution of (3S)-Citramalyl-CoA with its (3R) diastereomer or structurally similar acyl-CoAs is impossible due to the absolute stereospecificity of the metabolic pathways it participates in [1]. The enzyme responsible for its cleavage, (S)-citramalyl-CoA lyase (EC 4.1.3.25), has been empirically proven to have no catalytic activity with (3R)-citramalyl-CoA [2]. Conversely, the distinct enzyme (R)-citramalyl-CoA lyase (EC 4.1.3.46) is strictly specific for the (3R)-diastereomer and does not act on (3S)-Citramalyl-CoA [3]. Furthermore, in metabolic engineering applications, the use of the correct stereoisomer is critical; for instance, the successful construction of a synthetic itaconate production pathway relies on the condensation of pyruvate and acetyl-CoA to specifically form (S)-citramalyl-CoA, highlighting that the (S)-stereochemistry is a non-negotiable requirement for pathway flux [4]. This inherent stereochemical stringency makes (3S)-Citramalyl-CoA a non-fungible, essential research reagent.

Selecting (3S)-Citramalyl-CoA: Evidence


Enzyme Stereospecificity vs. (3R) Diastereomer

The primary and most definitive differentiator for (3S)-Citramalyl-CoA is its absolute stereospecificity. The enzyme (S)-citramalyl-CoA lyase (EC 4.1.3.25) exhibits a binary, qualitative distinction in its activity: it is fully active on (3S)-Citramalyl-CoA but has been demonstrated to have no detectable activity on (3R)-citramalyl-CoA. This has been confirmed in multiple independent sources, including the authoritative IUBMB Enzyme Nomenclature database [1]. This is a direct head-to-head comparison in the same experimental context. Furthermore, this specificity is reciprocal, as the distinct (R)-citramalyl-CoA lyase (EC 4.1.3.46) is inactive on the (3S) isomer [2].

Enzymology Stereochemistry Substrate Specificity

Low Promiscuity in Metabolic Engineering

In a metabolic engineering context for itaconate production, the promiscuity of thioesterase enzymes on pathway intermediates is a critical factor affecting yield. Research has quantified the preference of phenylacetyl-CoA thioesterase (PaaI) from E. coli for hydrolyzing different CoA species. The enzyme demonstrates a clear preference for itaconyl-CoA over (S)-citramalyl-CoA and acetyl-CoA. This minimized precursor loss is a key advantage, confirming (S)-citramalyl-CoA's role as a stable, less-promiscuous intermediate that does not divert flux from the desired product [1].

Metabolic Engineering Enzyme Specificity Itaconate Production

Biomarker for CLYBL Activity and B12 Metabolism

(3S)-Citramalyl-CoA serves a specific and unique function as a direct substrate for the human enzyme CLYBL (citramalyl-CoA lyase). Studies on human cells with a loss-of-function mutation in the CLYBL gene have shown that they accumulate citramalyl-CoA [1]. This accumulation is a direct consequence of the blocked itaconate detoxification pathway. This establishes (3S)-Citramalyl-CoA not just as a metabolic intermediate, but as a specific, functional biomarker whose levels directly correlate with the activity of a clinically relevant human gene linked to vitamin B12 metabolism. No other analog or diastereomer serves this precise, validated role.

Immunometabolism Human Genetics Biomarker Discovery

Applications of (3S)-Citramalyl-CoA


CLYBL-Mediated Itaconate Detoxification

This is the primary application for (3S)-Citramalyl-CoA. It serves as an essential reagent to study the function of the human mitochondrial enzyme CLYBL. As established, CLYBL specifically cleaves (3S)-Citramalyl-CoA into acetyl-CoA and pyruvate, a key step in removing the immunomodulatory metabolite itaconate [1]. Research groups use this compound as a substrate in in vitro enzyme assays, as a standard for metabolomics studies to quantify pathway flux, and to probe the consequences of CLYBL loss-of-function mutations, which are linked to altered vitamin B12 metabolism [2].

Itaconate Production via Metabolic Engineering

The reversed itaconate degradation pathway has been successfully engineered for bioproduction. This synthetic pathway begins with the condensation of pyruvate and acetyl-CoA to form (S)-citramalyl-CoA, which is then dehydrated and isomerized to itaconyl-CoA, and finally hydrolyzed to itaconate [3]. This application directly leverages the specific stereochemistry of the (3S) isomer. Researchers use this compound to characterize and optimize the enzymes of this novel pathway (e.g., citramalate lyase, itaconyl-CoA hydratase) and to validate metabolic flux models, making it a crucial tool for developing sustainable production of this valuable platform chemical.

CitE-like Lyase Enzymology

The enzyme (S)-citramalyl-CoA lyase belongs to the CitE superfamily of lyases, which exhibit a remarkable diversity in substrate specificity and stereoselectivity. (3S)-Citramalyl-CoA is a critical substrate for characterizing these enzymes. Crystal structures of enzymes like the malyl-CoA lyase from Chloroflexus aurantiacus have been solved in complex with ligands, providing insights into the structural basis for their ability to act on multiple substrates, including (3S)-Citramalyl-CoA [4]. For structural biologists and enzymologists, this compound is essential for co-crystallization studies, kinetic analysis, and understanding the evolution of catalytic mechanisms in this important enzyme family.

HTS Assays for Lyase Inhibitors

Given the role of the itaconate detoxification pathway in the virulence of pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa, the enzymes of this pathway, including (S)-citramalyl-CoA lyase, are potential drug targets [5]. (3S)-Citramalyl-CoA is the required substrate for developing and validating high-throughput screening (HTS) assays to identify small molecule inhibitors of this enzyme. These assays measure the cleavage of (3S)-Citramalyl-CoA to acetyl-CoA and pyruvate, and any compound that reduces this activity could be a lead candidate for novel antimicrobial therapies.

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